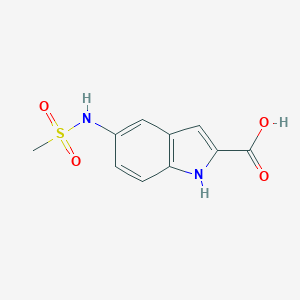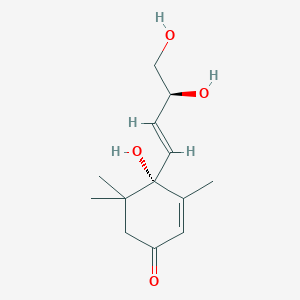![molecular formula C7H6N2S B116600 Isothiazolo[4,5-b]pyridine, 3-methyl-(9CI) CAS No. 147055-79-6](/img/structure/B116600.png)
Isothiazolo[4,5-b]pyridine, 3-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isothiazolo[4,5-b]pyridine, 3-methyl-(9CI) is a heterocyclic compound that belongs to the class of isothiazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of Isothiazolo[4,5-b]pyridine, 3-methyl-(9CI) consists of a pyridine ring fused with an isothiazole ring, with a methyl group attached to the third position of the isothiazole ring. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isothiazolo[4,5-b]pyridine, 3-methyl-(9CI) typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable thioamide under cyclization conditions. For example, the reaction of 2-aminopyridine with methyl isothiocyanate in the presence of a base such as sodium ethoxide can yield Isothiazolo[4,5-b]pyridine, 3-methyl-(9CI) .
Industrial Production Methods: Industrial production of Isothiazolo[4,5-b]pyridine, 3-methyl-(9CI) may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Isothiazolo[4,5-b]pyridine, 3-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the nitrogen atom in the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives such as sulfoxides or sulfones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Halogenated derivatives or other substituted products depending on the reagent used.
Scientific Research Applications
Isothiazolo[4,5-b]pyridine, 3-methyl-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Isothiazolo[4,5-b]pyridine, 3-methyl-(9CI) involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Isothiazolo[4,5-b]pyridine, 3-methyl-(9CI) can be compared with other similar compounds, such as:
Thiazolo[4,5-b]pyridine: Lacks the methyl group, which can affect its biological activity and chemical reactivity.
Pyrazolo[3,4-b]pyridine: Contains a pyrazole ring instead of an isothiazole ring, leading to different chemical properties and biological activities.
Imidazo[4,5-b]pyridine: Contains an imidazole ring, which can also result in different reactivity and applications.
Properties
CAS No. |
147055-79-6 |
|---|---|
Molecular Formula |
C7H6N2S |
Molecular Weight |
150.2 g/mol |
IUPAC Name |
3-methyl-[1,2]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6N2S/c1-5-7-6(10-9-5)3-2-4-8-7/h2-4H,1H3 |
InChI Key |
SKHRMOOEQZIWNU-UHFFFAOYSA-N |
SMILES |
CC1=NSC2=C1N=CC=C2 |
Canonical SMILES |
CC1=NSC2=C1N=CC=C2 |
Synonyms |
Isothiazolo[4,5-b]pyridine, 3-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




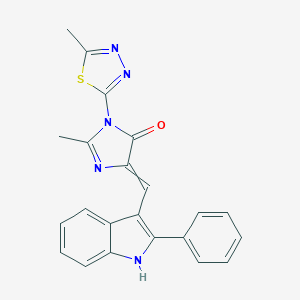
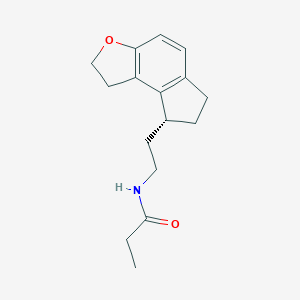
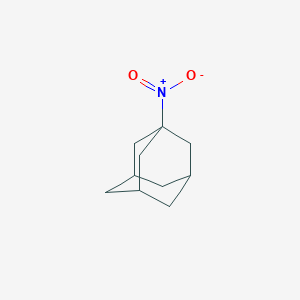




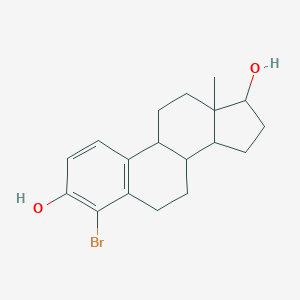
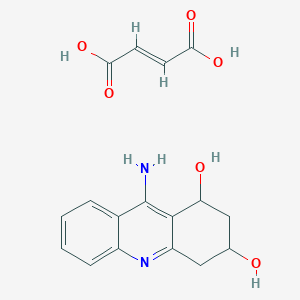
![2-BROMOESTRADIOL,(13S,17S)-2-BROMO-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL](/img/structure/B116555.png)
